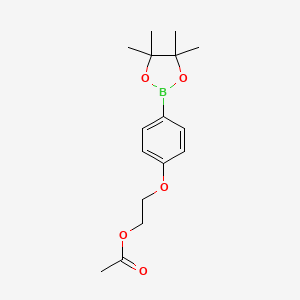

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl acetate: is an organic compound that features a boron-containing dioxaborolane ring. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. Its unique structure makes it a valuable reagent in the field of synthetic chemistry.

Mechanism of Action

Target of Action

Similar compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in the borylation of alkylbenzenes . This suggests that the compound might interact with alkylbenzenes or similar structures.

Mode of Action

The compound likely interacts with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is introduced into an organic molecule. In the presence of a palladium catalyst, the compound can form pinacol benzyl boronate .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the borylation of alkylbenzenes can lead to the formation of boronic esters . These esters are valuable intermediates in organic synthesis and can be used in various reactions, including Suzuki-Miyaura cross-coupling reactions .

Pharmacokinetics

The compound’s solubility in hot methanol suggests that it might have good bioavailability.

Result of Action

The result of the compound’s action is the formation of boronic esters . These esters can be used as intermediates in various chemical reactions, leading to the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound should be stored under inert gas and away from air . Furthermore, the compound’s reactivity can be influenced by the presence of a palladium catalyst .

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in various chemical reactions due to the presence of the dioxaborolane ring . The boron atom within this ring can form stable covalent bonds with other atoms, making it a potential participant in enzyme-catalyzed reactions .

Molecular Mechanism

It is possible that the compound could interact with biomolecules through covalent bonding due to the presence of the boron atom in the dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl acetate typically involves the reaction of 4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with ethyl acetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids.

Reduction: Reduction reactions can convert the boron-containing ring to simpler boron compounds.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Strong nucleophiles such as alkoxides or amines in polar aprotic solvents.

Major Products:

Oxidation: Boronic acids.

Reduction: Simpler boron compounds.

Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

Chemistry:

- Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

- Acts as a precursor for the synthesis of more complex boron-containing compounds.

Biology:

- Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment due to its boron content.

Medicine:

- Potential applications in drug delivery systems where boron-containing compounds are used to enhance the efficacy of therapeutic agents.

Industry:

Comparison with Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar coupling reactions.

Phenylboronic acid pinacol ester: Another boron-containing compound used in organic synthesis.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Used in similar applications but with a pyridine ring instead of a phenoxy group .

Uniqueness: 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl acetate is unique due to its combination of a boron-containing dioxaborolane ring and a phenoxyethyl acetate group. This structure provides it with distinct reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .

Biological Activity

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl acetate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields such as medicine and materials science.

Chemical Structure and Properties

The compound features a boron-containing dioxaborolane moiety which is known for its unique reactivity and stability. The chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H22BNO4

- Molecular Weight : 307.17 g/mol

Anticancer Properties

Recent studies have indicated that compounds containing boron can exhibit significant anticancer activity. For instance:

- Mechanism of Action : The dioxaborolane moiety may facilitate the formation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. This mechanism is particularly relevant in targeting tumors that are resistant to conventional therapies.

- Case Study : In vitro assays demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell line tested .

Enzymatic Activity

The compound has also been evaluated for its interaction with specific enzymes:

- Phosphodiesterase Inhibition : Studies showed that the compound inhibits phosphodiesterase (PDE), an enzyme involved in cellular signaling pathways. This inhibition can enhance the levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various physiological processes .

Antioxidant Activity

The presence of the dioxaborolane group contributes to the antioxidant properties of the compound:

- Radical Scavenging : The ability to scavenge free radicals was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results indicated a significant reduction in DPPH radical concentration at concentrations as low as 10 µM .

Synthesis and Derivatives

Synthesis of this compound typically involves:

- Formation of Dioxaborolane : Reaction of boronic acids with appropriate alcohols or phenols.

- Acetylation : The final step involves acetylation using acetic anhydride or acetyl chloride to yield the acetate derivative.

Drug Development

Given its biological activity, this compound is being explored as a lead compound in drug development for cancer therapies. Its ability to selectively target cancer cells while sparing normal cells presents a significant advantage.

Materials Science

The unique properties of boron compounds allow their use in developing advanced materials such as:

Properties

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO5/c1-12(18)19-10-11-20-14-8-6-13(7-9-14)17-21-15(2,3)16(4,5)22-17/h6-9H,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHOLFGOQZNVOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.